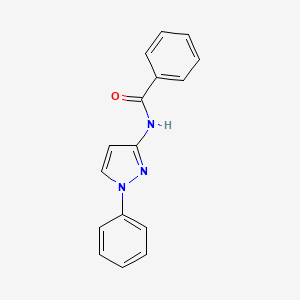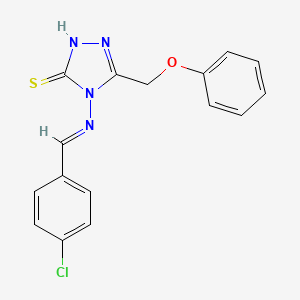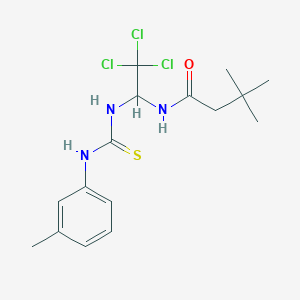
N'-(4-Methoxybenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Methoxybenzylidene)acetohydrazide is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.219 g/mol It is a derivative of acetohydrazide and is characterized by the presence of a methoxybenzylidene group attached to the nitrogen atom of the hydrazide moiety
准备方法
N’-(4-Methoxybenzylidene)acetohydrazide can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and acetohydrazide . The reaction typically takes place in a solvent such as methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product. The general reaction scheme is as follows:
[ \text{4-Methoxybenzaldehyde} + \text{Acetohydrazide} \rightarrow \text{N’-(4-Methoxybenzylidene)acetohydrazide} ]
化学反应分析
N’-(4-Methoxybenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces amines.
科学研究应用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
作用机制
The mechanism of action of N’-(4-Methoxybenzylidene)acetohydrazide varies depending on its application. In antimicrobial studies, the compound is believed to interfere with bacterial cell wall synthesis or protein function, leading to cell death . In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .
相似化合物的比较
N’-(4-Methoxybenzylidene)acetohydrazide can be compared to other benzylideneacetohydrazide derivatives, such as:
N’-(2-Chlorobenzylidene)acetohydrazide: This compound has a chlorine substituent on the benzene ring, which may alter its reactivity and biological activity.
N’-(4-Dimethylaminobenzylidene)acetohydrazide: The presence of a dimethylamino group can significantly impact the compound’s electronic properties and its interactions with biological targets.
The uniqueness of N’-(4-Methoxybenzylidene)acetohydrazide lies in its methoxy substituent, which can influence its solubility, reactivity, and biological activity compared to other derivatives.
属性
CAS 编号 |
59670-27-8 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H12N2O2/c1-8(13)12-11-7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b11-7+ |
InChI 键 |
BYSJEFITJBIEOK-YRNVUSSQSA-N |
手性 SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)OC |
规范 SMILES |
CC(=O)NN=CC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B11977386.png)


![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide](/img/structure/B11977401.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11977408.png)



![{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11977420.png)

![Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11977428.png)
![5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11977432.png)

